8-Bromo-1,3-dinitrodibenzo[b,f]oxepine
Description
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine is a synthetic derivative of the dibenzo[b,f]oxepine scaffold, a tricyclic structure featuring a seven-membered oxepine ring fused to two benzene rings. This compound is characterized by bromine and nitro substituents at positions 8, 1, and 3, respectively.
Dibenzo[b,f]oxepines are pharmacologically significant due to their diverse bioactivities, including anticancer, anti-inflammatory, and neuroprotective effects . Synthesis routes for brominated dibenzo[b,f]oxepines often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in brominated analogs like 2-Bromo-3,7-dihydroxy-6-methoxydibenzo[b,e][1,4]dioxepine .
Properties
Molecular Formula |
C14H7BrN2O5 |
|---|---|
Molecular Weight |
363.12 g/mol |
IUPAC Name |
3-bromo-7,9-dinitrobenzo[b][1]benzoxepine |
InChI |
InChI=1S/C14H7BrN2O5/c15-9-2-4-13-8(5-9)1-3-11-12(17(20)21)6-10(16(18)19)7-14(11)22-13/h1-7H |
InChI Key |
SPIKSTZHFKBBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-])C=C1Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dinitrodibenzo[b,f]oxepine using brominating agents such as dibromohydantoin in the presence of sulfuric acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, resulting in a variety of substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-1,3-dinitrodibenzo[b,f]oxepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-Bromo-1,3-dinitrodibenzo[b,f]oxepine and its derivatives involves interactions with specific molecular targets. For example, some derivatives have been found to interact with tubulin, inhibiting microtubule formation and thus exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Anticancer Activity
- Tubulin Inhibition : Azo-dibenzo[b,f]oxepines exhibit strong tubulin polymerization inhibition via binding to the colchicine site, with Z-isomers showing 60-fold higher activity than E-isomers . The bromo-dinitro derivative’s planar structure may mimic colchicine’s geometry, but steric hindrance from bromine could reduce binding efficiency .
- Cytotoxicity : 3-Nitrodibenzo[b,f]oxepine derivatives demonstrate IC₅₀ values <1 µM against HeLa and U87 cancer cells . The bromo-dinitro analog’s electron-withdrawing groups may enhance DNA intercalation or radical generation, though specific data are lacking.
Neuropharmacological Activity
- Dopamine Receptor Affinity: Dibenzo[b,f]oxepines with piperazinyl substituents (e.g., 10-(4-methylpiperazino)dibenzo[b,f]oxepine) show high D4 receptor affinity (IC₅₀ ~10 nM), but bromo-dinitro substitution likely shifts activity toward cytotoxic rather than neuropsychiatric effects .
- Anti-inflammatory Effects : Diaryldibenzo[b,f]oxepines (e.g., zaltoprofen) inhibit COX-2 with IC₅₀ <50 nM. Nitro groups in this compound may instead favor nitric oxide-mediated pathways .
Photopharmacological Potential
Azo-dibenzo[b,f]oxepines act as photoswitches, enabling spatiotemporal control of tubulin inhibition via E/Z isomerization under light . The bromo-dinitro derivative lacks an azo bond, limiting photoresponsiveness but offering stability for sustained chemotherapeutic applications.
Key Research Findings and Gaps
Tubulin Binding : Computational docking suggests dibenzo[b,f]oxepines with nitro groups occupy the colchicine site, but bromine’s steric effects remain unstudied .
Bioavailability : High TPSA and molar mass of the bromo-dinitro derivative may restrict CNS penetration, favoring peripheral anticancer use .
Synthetic Routes : Existing protocols for brominated analogs (e.g., Mizoroki–Heck reaction ) require adaptation for multi-nitrated systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
